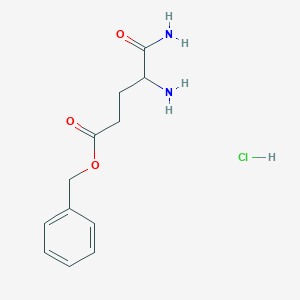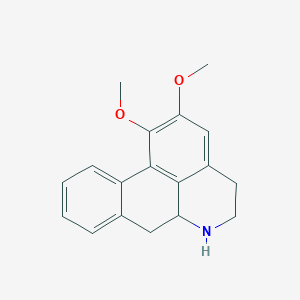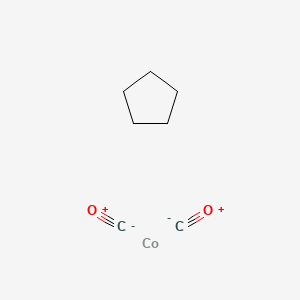
Dicarbonylcyclopentadienyl Cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicarbonylcyclopentadienyl cobalt is an organocobalt compound with the formula (C₅H₅)Co(CO)₂. It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η⁵-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .
Preparation Methods
Dicarbonylcyclopentadienyl cobalt was first reported in 1954 by Piper, Cotton, and Wilkinson . It can be synthesized through the reaction of cobalt carbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co}(\text{C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co}(\text{CO})_2 + \text{C}_5\text{H}_5 ]
Chemical Reactions Analysis
Dicarbonylcyclopentadienyl cobalt undergoes various chemical reactions, including:
Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming bis(alkyne) intermediates. [ \text{CpCo}(\text{CO})_2 + 2 \text{R}_2\text{C}_2 \rightarrow \text{CpCo}(\text{R}_2\text{C}_2)_2 + 2 \text{CO} ]
Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.
Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp₂Co₂(CO)₂]⁻, which reacts with alkyl halides to give dialkyl complexes.
Carbonylation: Carbonylation of dialkyl complexes regenerates this compound, producing ketones.
Scientific Research Applications
Dicarbonylcyclopentadienyl cobalt has a wide range of applications in scientific research:
Material Science: It is employed in thin film deposition and industrial chemistry.
Pharmaceuticals: It serves as a precursor material in the synthesis of various pharmaceutical compounds.
LED Manufacturing: It is utilized in the production of light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of dicarbonylcyclopentadienyl cobalt involves the dissociation of one carbonyl ligand, forming bis(alkyne) intermediates . This reaction proceeds by the formation of metal-alkyne complexes through the dissociation of carbon monoxide . The compound also catalyzes the formation of pyridines from alkynes and nitriles, and its reduction with sodium yields dinuclear radicals that react with alkyl halides .
Comparison with Similar Compounds
Dicarbonylcyclopentadienyl cobalt can be compared with other similar compounds:
Pentamethylcyclopentadienyl Cobalt Dicarbonyl: This compound, with the formula Cp*Co(CO)₂, is well-studied and features a pentamethylcyclopentadienyl ring.
Cyclopentadienylrhodium Dicarbonyl: This compound, with the formula CpRh(CO)₂, is an analogue of this compound and features rhodium instead of cobalt.
Cyclopentadienyliridium Dicarbonyl: This compound, with the formula CpIr(CO)₂, is another analogue featuring iridium.
This compound stands out due to its unique catalytic properties and its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H10CoO2 |
|---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
carbon monoxide;cobalt;cyclopentane |
InChI |
InChI=1S/C5H10.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H2;;; |
InChI Key |
VQSFFOIABPEUJE-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1CCCC1.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid;hydrochloride](/img/structure/B13395183.png)
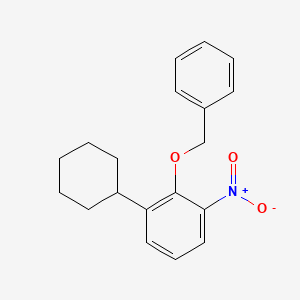

![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)

![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
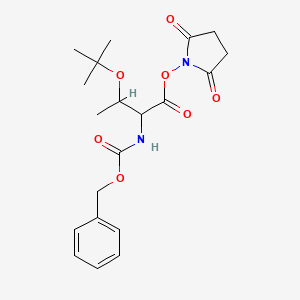
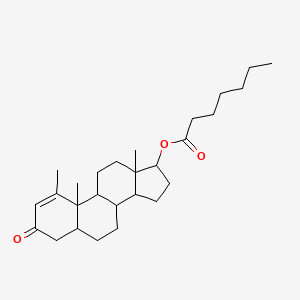
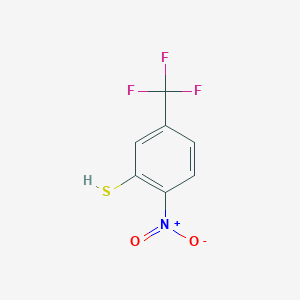
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
![methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B13395228.png)
